molecular formula C5H10ClNO3 B12929102 Ethyl (2-chloroethoxy)carbamate CAS No. 35558-07-7

Ethyl (2-chloroethoxy)carbamate

Cat. No.: B12929102
CAS No.: 35558-07-7
M. Wt: 167.59 g/mol
InChI Key: OQRSQIKGGGGEJA-UHFFFAOYSA-N
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Description

Contextualization of Carbamates within Contemporary Synthetic Chemistry

Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid (NH₂COOH). The carbamate (B1207046) group is a key structural motif in a vast array of chemical entities, from industrial polymers to life-saving pharmaceuticals. mdpi.combeilstein-journals.org

In modern drug discovery and medicinal chemistry, carbamates are highly valued. beilstein-journals.org Their structure can be seen as a hybrid of an ester and an amide, which imparts significant chemical and proteolytic stability. This stability makes them excellent isosteres, or mimics, for the more fragile peptide bonds found in proteins. By replacing a peptide bond with a carbamate linkage, medicinal chemists can design peptide-like drugs (peptidomimetics) that are more resistant to enzymatic degradation in the body, leading to improved stability and pharmacokinetic properties. beilstein-journals.org

Furthermore, carbamates are extensively used as protecting groups in organic synthesis, particularly in peptide synthesis. The N-protecting groups Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are foundational examples of carbamates used to temporarily mask the reactivity of amine groups, allowing chemists to control reaction pathways and build complex molecules with high precision.

Significance of Chloroethoxy Functional Groups in Organic Synthesis

The chloroethoxy group, specifically the 2-chloroethoxy moiety (-O-CH₂CH₂Cl), is a valuable functional group in the synthetic chemist's toolkit. Its significance lies primarily in the reactivity of the terminal chlorine atom. This chlorine acts as a leaving group in nucleophilic substitution reactions, providing a convenient "handle" to introduce a wide variety of other functional groups.

This reactivity allows molecules containing a chloroethoxy group to serve as versatile building blocks. For example, compounds like N-[2-(2-chloroethoxy)ethyl]acetamide are used as key intermediates in the synthesis of complex macrocyclic structures like polyaza-crown ethers. orgsyn.org The chloro group can be displaced by nucleophiles such as amines, azides, or alkoxides, enabling the construction of larger, more elaborate molecular architectures. mdpi.com This versatility makes the chloroethoxy group a reliable component for creating intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. smolecule.com

Overview of Academic Research Trajectories for Ethyl (2-chloroethoxy)carbamate

Given the absence of extensive dedicated research on this compound, its academic research trajectories can be projected based on the known reactivity of its core structures: the N-alkoxy carbamate and the chloroethyl group.

As an N-Alkoxy Carbamate Intermediate: Recent studies have highlighted the unique reactivity of N-alkoxy carbamates in advanced organic synthesis. These functional groups can serve as precursors to transient, highly reactive nitrenium ions, which can then participate in complex cyclization reactions to form valuable heterocyclic products. beilstein-journals.org Research has demonstrated their use in:

Alkene Functionalization: N-alkoxy carbamates are employed in transition metal-catalyzed reactions, such as the aza-Wacker cyclization or copper-catalyzed aminooxygenation of alkenes, to produce substituted oxazolidinones and other nitrogen-containing heterocycles. rsc.orgchemrxiv.org

Stereoselective Synthesis: They are used as tethers in reactions to control stereochemistry, for instance, in the conversion of linear alkenyl N-alkoxy carbamates into cyclic bromo carbonates with good to excellent diastereoselectivity. mdpi.com

Based on this, a primary research trajectory for this compound would be its use as a substrate in developing new synthetic methodologies for creating novel heterocyclic compounds.

As a Bifunctional Building Block: The compound possesses two distinct reactive sites: the N-alkoxy carbamate and the terminal chlorine. This dual functionality allows for sequential or orthogonal chemical modifications.

The chloroethyl tail could be used for attachment to other molecules, surfaces, or polymers via nucleophilic substitution. For example, a reaction with sodium azide (B81097) would yield an azido-functionalized carbamate, a versatile precursor for click chemistry reactions. mdpi.com

The carbamate moiety could be involved in intramolecular reactions or serve as a directing group in catalyzed transformations.

The table below summarizes the properties of a structurally related compound, highlighting the data points of interest for such molecules in chemical research.

Table 1: Properties of Related Chloroethoxy Carbamate Compound

Property Value for tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate Reference
CAS Number 1517445-69-0 smolecule.comaccelachem.comsigmaaldrich.com
Molecular Formula C₉H₁₈ClNO₃ smolecule.comaccelachem.com
Molecular Weight 223.70 g/mol accelachem.com
IUPAC Name tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate smolecule.comsigmaaldrich.com

| Key Application | Intermediate in pharmaceutical and material synthesis | smolecule.com |

Table 2: Potential Research Reactions

Functional Group Reaction Type Potential Outcome
N-Alkoxy Carbamate Transition Metal-Catalyzed Cyclization Synthesis of novel heterocyclic compounds
N-Alkoxy Carbamate Oxidation Generation of nitrenium ion for alkene functionalization
2-Chloroethyl Group Nucleophilic Substitution (e.g., with NaN₃) Formation of azido-terminated carbamate for click chemistry

| 2-Chloroethyl Group | Nucleophilic Substitution (e.g., with amines) | Attachment to biological molecules or polymers |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35558-07-7

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

ethyl N-(2-chloroethoxy)carbamate

InChI

InChI=1S/C5H10ClNO3/c1-2-9-5(8)7-10-4-3-6/h2-4H2,1H3,(H,7,8)

InChI Key

OQRSQIKGGGGEJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCCCl

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Chloroethoxy Carbamate and Analogues

Established Synthetic Pathways to Ethyl (2-chloroethoxy)carbamate

The traditional synthesis of this compound primarily relies on direct carbamate (B1207046) formation and precursor-based strategies. These methods are well-documented and have been widely used in chemical research and production.

Direct Carbamate Formation Approaches

Direct carbamate formation involves the reaction of an alcohol with a source of the carbamoyl (B1232498) group. A common method for synthesizing carbamate esters is the reaction of a carbamoyl chloride with an alcohol. wikipedia.org In the context of this compound, this would involve the reaction of 2-chloroethanol (B45725) with ethyl isocyanate or the reaction of ethyl chloroformate with 2-chloroethylamine. wikipedia.org The latter is a frequently employed route for creating carbamates. wikipedia.org

Another direct approach involves the reaction of an alcohol with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which then reacts with an amine to yield the carbamate. researchgate.net This method, however, involves the use of highly toxic reagents like phosgene, prompting the development of safer alternatives. researchgate.net

Precursor-Based Synthesis Strategies and Reaction Conditions

Precursor-based strategies involve the synthesis of key intermediates that are subsequently converted to the final carbamate product. One such strategy involves the reaction of 2-(2-chloroethoxy)ethanol (B196239) with an oxidizing agent to form 2-(2-chloroethoxy)acetic acid. google.com This acid can then be subjected to further reactions to introduce the ethyl carbamate group. For instance, a patent describes the direct oxidation of 2-chloroethoxy ethanol (B145695) using nitric acid in water to produce 2-(2-chloroethoxy)acetic acid. google.com The reaction is typically carried out at temperatures between 10°C and 100°C for 18 to 24 hours. google.com

Another precursor-based approach involves the synthesis of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate. This compound can be prepared by reacting tert-butyl carbamate with 2-(2-chloroethoxy)ethylamine in a solvent like dichloromethane, often using a catalyst such as triethylamine.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for carbamate synthesis, including the application of green chemistry principles and the use of novel catalytic systems.

Green Chemistry Principles in the Synthesis of Chloroethoxy-Carbamates

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of carbamate synthesis, this has led to the exploration of phosgene-free routes. researchgate.net One such approach involves the use of carbon dioxide as a C1 source, which is non-toxic, abundant, and inexpensive. psu.edu Basic catalysts can facilitate the reaction of amines, alcohols, and CO2 to form carbamates under mild conditions, even without dehydrating agents. psu.edursc.org

Another green approach is the Hofmann rearrangement of amides using an environmentally benign oxidizing agent. For example, aromatic amides can be converted to carbamates in a one-pot, two-step process using oxone and potassium chloride. mdpi.com This method avoids the use of toxic reagents and represents a greener alternative to traditional methods. mdpi.com

Catalytic Methodologies for Carbamate Bond Formation

Various catalysts have been developed to improve the efficiency and selectivity of carbamate synthesis. For instance, zinc chloride has been reported as an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols, with yields ranging from 49% to 87%. acs.org This method is chemoselective and tolerates a range of functional groups. acs.org

Heteropolyacids, such as Preyssler catalyst (H14[NaP5W30O110]), have been used for the synthesis of primary carbamates from alcohols or phenols and sodium cyanate (B1221674) under solvent-free conditions at room temperature. sciforum.net This method is considered environmentally friendly and offers an easy work-up. sciforum.net

Palladium catalysts, such as Pd(PPh3)4, have been investigated for the synthesis of carbamates, with computational studies helping to elucidate the reaction mechanisms and optimize catalyst performance. researchgate.net Additionally, platinum group metals in combination with alkali metal halides have been shown to catalyze the oxidative alkoxycarbonylation of amines to form carbamates. acs.org

Synthesis of Key Intermediates Bearing the Chloroethoxy Moiety

For example, bis(2-chloroethoxy)methane (B104836) can be synthesized by reacting ethylene (B1197577) chlorohydrin with oligopolyformaldehyde using sulfuric acid as a catalyst. scientific.net The reaction is carried out under reflux with toluene (B28343) as a water-carrying agent. scientific.net

Another key intermediate, 2-(2-chloroethoxy)ethanol, can be used as a starting material for further transformations. google.comresearchgate.net For instance, it can be reacted with other molecules to introduce the chloroethoxy group onto a different scaffold. researchgate.net

The synthesis of N-[2-(2-chloroethoxy)ethyl]acetamide is another example of a key intermediate. This compound can be prepared by treating N-[2-(2-hydroxyethoxy)ethyl]-acetamide with thionyl chloride in chloroform (B151607). orgsyn.org This intermediate can then be used in subsequent reactions to build more complex molecules. orgsyn.org

Preparation of Chloroethoxy-Substituted Alcohols and Acids

The synthesis of the title compound, this compound, relies on the availability of precursors containing the chloroethoxy moiety. These precursors are typically alcohols or carboxylic acids, which serve as foundational building blocks.

One common chloroethoxy-substituted alcohol is 2-(2-chloroethoxy)ethanol. A method for its preparation involves the reaction of diethylene glycol with thionyl chloride. In a patented process, this reaction is carried out using metaboric anhydride (B1165640) in a solvent like benzene (B151609) or toluene to form an intermediate borate (B1201080) ester, which is then treated with thionyl chloride and subsequently hydrolyzed to yield the target alcohol.

Another approach detailed in patent literature describes the synthesis of 2-chloroethoxy-2-ethoxydiethanol. This method starts with 2-chloroethanol and ethylene oxide, which react in the presence of a catalyst, such as boron trifluoride diethyl etherate. The initial product, 2-chloroethoxyethanol, is then reacted with another equivalent of ethylene oxide to form the final diethanol product. This method is highlighted as having fewer side reactions and high product yield. google.comgoogle.com

The corresponding chloroethoxy-substituted carboxylic acids are typically prepared by the oxidation of the respective alcohols. For instance, 2-(2-chloroethoxy)acetic acid can be synthesized from 2-(2-chloroethoxy)ethanol. One documented method uses nitric acid as the oxidant and water as the solvent, which is presented as a green and environmentally friendly approach due to the avoidance of organic solvents. google.com Another method involves the oxidation of 2-(2-chloroethoxy)ethanol using calcium hypochlorite (B82951) in the presence of a TEMPO catalyst, achieving a yield of 72%.

A related derivative, 2-chloroethoxy-acetic acid-N,N-dimethylamide, is prepared by reacting 2-hydroxyethoxy-acetic acid-N,N-dimethylamide with thionyl chloride. google.com This process is noted for its high purity product, which is suitable for pharmaceutical applications. google.com

Table 1: Selected Synthetic Methods for Chloroethoxy-Substituted Precursors

Starting Material(s)Reagent(s)ProductReported YieldReference
2-Chloroethanol, Ethylene OxideBoron trifluoride diethyl ether2-Chloroethoxy-2-ethoxydiethanol>70% google.com
Diethylene GlycolMetaboric anhydride, Thionyl chloride2-(2-Chloroethoxy)ethanol-
2-(2-Chloroethoxy)ethanolNitric acid, Water2-(2-Chloroethoxy)acetic acid- google.com
2-Hydroxyethoxy-acetic acid-N,N-dimethylamideThionyl chloride2-Chloroethoxy-acetic acid-N,N-dimethylamide78.9% google.com

Chloroformate Precursors in Carbamate Synthesis

The formation of the carbamate functional group is a crucial step in synthesizing the target compound. A prevalent method for this transformation involves the use of chloroformate precursors. nih.govresearchgate.net Carbamate esters can be synthesized through the reaction of a chloroformate with an amine. wikipedia.org This reaction proceeds via nucleophilic substitution, where the amine displaces the chloride from the chloroformate. wikipedia.org

Alkyl chloroformates are frequently used reagents for this purpose. nih.gov The general reaction involves treating an alcohol with a phosgene equivalent, like triphosgene, to generate a chloroformate in situ. kobe-u.ac.jp This chloroformate can then be reacted with an amine to yield the desired carbamate. A photo-on-demand synthesis of chloroformates from alcohols using chloroform as a phosgene source has also been developed, allowing for a one-pot conversion to carbamates upon the addition of an amine. acs.org

Alternatively, activated carbonates, such as those derived from p-nitrophenyl chloroformate, serve as effective alkoxycarbonylating reagents for amines. nih.gov The chloroformate reacts with an alcohol in the presence of a base to form a mixed carbonate, which subsequently reacts with an amine to furnish the carbamate. nih.gov This method is advantageous for creating large combinatorial libraries for screening bioactive molecules. nih.gov

While effective, the use of alkyl chloroformates can present challenges, such as requiring a large excess of base and extended reaction times to achieve acceptable yields. nih.govresearchgate.net These conditions may not be suitable for complex molecules with multiple functional groups where chemoselectivity is important. nih.gov

Table 2: General Methods for Carbamate Synthesis

MethodReactantsKey IntermediateProduct
Chloroformate MethodAlcohol, Phosgene (or equivalent), AmineAlkyl ChloroformateCarbamate
Activated Carbonate Methodp-Nitrophenyl Chloroformate, Alcohol, AmineMixed CarbonateCarbamate
Curtius RearrangementCarboxylic Acid, Azide (B81097) Source, AlcoholIsocyanateCarbamate
CO₂ FixationAmine, CO₂, Alkyl HalideCarbamate AnionCarbamate

Comparative Analysis of Synthetic Efficiency, Yield, and Selectivity

The efficiency, yield, and selectivity of synthetic routes to carbamates and their precursors are critical for both laboratory-scale research and industrial production. Different methodologies offer varying advantages and disadvantages.

For the preparation of chloroethoxy-substituted alcohols, a patented two-step etherification of 2-chloroethanol with ethylene oxide is reported to have a yield of over 70% and high purity (crude product >93%). google.com This method is presented as superior to direct chlorination of triethylene glycol with HCl, which suffers from numerous side reactions, poor selectivity, and low yield. google.comgoogle.com Similarly, the synthesis of 2-chloroethoxy-acetic acid-N,N-dimethylamide from its hydroxy precursor using thionyl chloride achieves a high yield of 78.9% and purity exceeding 96%, a significant improvement over a previous method that used more expensive reagents like ethyl chloroformate. google.com

In the synthesis of carbamates themselves, methods avoiding hazardous reagents like phosgene are gaining prominence. The direct synthesis of carbamates from Boc-protected amines using a simple base like tert-butoxide lithium offers a sustainable alternative with high yields for a broad range of substrates. rsc.org Another environmentally friendly approach is the synthesis of alkyl carbamates from urea (B33335) and alcohols. Using a TiO₂/SiO₂ catalyst, yields of up to 97% for ethyl carbamate have been achieved. mdpi.com In the synthesis of diethyl carbonate from ethyl carbamate and ethanol, a catalyst-free method in supercritical ethanol has shown a satisfactory yield of 22.9% and a selectivity of 48.0% in a remarkably short reaction time. rhhz.net A supported MgO catalyst was shown to boost the diethyl carbonate yield to 52.1% with a high selectivity of 93.8%. rsc.org

Table 3: Comparison of Yields for Selected Carbamate Synthesis Methods

ReactionCatalyst/MethodYieldSelectivityReference
Urea + Ethanol → Ethyl CarbamateTiO₂/SiO₂97%- mdpi.com
Urea + Ethanol → Diethyl CarbonateZnₓYOᵧ composite oxide65% (DEC), 28% (EC)60% (DEC), 34.7% (EC) google.com
Ethyl Carbamate + Ethanol → Diethyl CarbonateSupercritical Ethanol (catalyst-free)22.9%48.0% rhhz.net
Ethyl Carbamate + Ethanol → Diethyl Carbonate10% MgO/γ-Al₂O₃52.1%93.8% rsc.org
Amine + CO₂ + Alkyl Halide → CarbamatePolymer-supported DBUup to 95%- researchgate.net
Boc-protected Amine + Alcohol → Carbamatet-BuOLiup to 95%- rsc.org

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Chloroethoxy Carbamate

Nucleophilic Substitution Reactions Involving the Chloroethoxy Group

The presence of a primary alkyl chloride in the 2-chloroethoxy group makes this part of the molecule a prime site for nucleophilic substitution reactions. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular Cyclization Pathways

The structure of Ethyl (2-chloroethoxy)carbamate is conducive to intramolecular cyclization, where a nucleophilic atom within the molecule attacks the electrophilic carbon bearing the chlorine atom. The carbamate (B1207046) moiety contains two potential nucleophiles: the nitrogen atom and the carbonyl oxygen.

Attack by the carbamate nitrogen would displace the chloride to form a five-membered heterocyclic ring, specifically a 1,3-oxazolidin-2-one derivative. This type of cyclization is a well-established method for forming cyclic structures. For instance, studies on N-phenyl-N'-bis(2-chloroethyl)urea have shown that warming can induce intramolecular cyclization to form an imidazolidone ring with the loss of hydrogen chloride. cdnsciencepub.com Similarly, N-benzyloxy carbamates undergo intramolecular cyclization with various carbon nucleophiles to yield protected cyclic hydroxamic acids. acs.org In the case of this compound, the reaction would likely be promoted by a non-nucleophilic base to deprotonate the carbamate nitrogen, enhancing its nucleophilicity and facilitating the ring-closing SN2 reaction.

Alternatively, the carbonyl oxygen could act as the intramolecular nucleophile, though this is generally less favorable than nitrogen attack.

Table 1: Potential Intramolecular Cyclization Products of this compound

NucleophileProduct StructureProduct Name
Carbamate Nitrogen3-Ethyl-1,3-oxazolidin-2-one
Carbonyl Oxygen(Unstable cyclic intermediate)

Intermolecular Substitution Reactions

The primary chloride of the chloroethoxy group is susceptible to attack by a wide range of external nucleophiles via an SN2 mechanism. This reactivity allows for the facile introduction of various functional groups, making compounds with a 2-chloroethoxy chain versatile synthetic intermediates. cdnsciencepub.comconicet.gov.ar

Research on related structures, such as 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, highlights that the 2-chloroethoxy chain can be readily modified through nucleophilic substitution with various amines. This provides access to aminoalkoxy-functionalized agents with potential biological activities. The reaction typically involves the displacement of the chloride ion by the nucleophile. A wide variety of nucleophiles can be employed, as summarized in the table below.

Table 2: Examples of Intermolecular Substitution Reactions

Nucleophile (Nu:⁻)Product Class
Amines (R₂NH)2-(Ethyl(2-(dialkylamino)ethoxy)carbonyl)amine
Azide (B81097) (N₃⁻)Ethyl (2-azidoethoxy)carbamate
Cyanide (CN⁻)Ethyl (2-cyanoethoxy)carbamate
Thiolates (RS⁻)Ethyl (2-(alkylthio)ethoxy)carbamate
Alkoxides (RO⁻)Ethyl (2-(alkoxy)ethoxy)carbamate

Oxidative and Reductive Transformations of the Carbamate Scaffold

The carbamate functional group itself can undergo various oxidative and reductive transformations, altering the core structure of the molecule.

Oxidative Transformations: The oxidation of carbamates can lead to several outcomes. Anodic oxidation of carbamates, for example, has been studied extensively. acs.org The electrochemical oxidation of amines and related compounds like carbamates often proceeds via the formation of a radical cation, which can then undergo further reactions. mdpi.com In the presence of suitable metal catalysts, such as rhodium(II) carboxylates, intramolecular C-H amination can occur, converting primary carbamates into valuable 1,2-amino alcohols via oxazolidinone intermediates. Another approach involves the use of oxidants like Oxone, which can cleave the C=C double bond of cyclic ene-carbamates to yield N-formyl-ω-amino acids. arkat-usa.org

Reductive Transformations: The reduction of carbamates typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The outcome of the reduction depends on the specific structure of the carbamate. The reaction can proceed via two main pathways: cleavage of the ester C-O bond to yield an alcohol and a formamide (B127407) derivative, or reduction of the carbonyl group to a methylene (B1212753) (CH₂) group, yielding a methylamine (B109427) derivative. The "amide-like" character of the carbamate often favors the latter pathway, resulting in N-methylated amines upon complete reduction. reddit.comstackexchange.com

Rearrangement Reactions and Their Mechanistic Elucidation

Carbamates and their precursors are involved in several important name reactions that involve structural rearrangements.

wikipedia.orgresearchgate.net-Rearrangement Pathways of Related Carbamate Structures

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orglibretexts.org These are classified by an order term [i,j]. While wikipedia.orgwikipedia.org shifts like the Cope and Claisen rearrangements are common, higher-order shifts such as a wikipedia.orgresearchgate.net rearrangement are rare and require an extensive conjugated system. dspmuranchi.ac.in There is no evidence in the literature for a wikipedia.orgresearchgate.net-rearrangement pathway for a saturated aliphatic structure like this compound.

However, other types of rearrangements are well-documented for carbamates and related structures. The Snieckus–Fries rearrangement involves the ortho-acylation of phenols from aryl carbamates, proceeding through an orthometalated intermediate. wpmucdn.comacs.org Other notable rearrangements include the Hofmann and Curtius rearrangements, which are powerful methods for synthesizing amines and can be adapted to produce carbamates. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govnih.gov In these reactions, an amide (Hofmann) or an acyl azide (Curtius) rearranges to form an isocyanate intermediate, which can then be trapped by an alcohol to yield the corresponding carbamate. tcichemicals.com

Table 3: Key Rearrangement Reactions for Carbamate Synthesis

RearrangementStarting MaterialKey IntermediateProduct with Alcohol Trapping
HofmannPrimary AmideIsocyanateCarbamate
CurtiusAcyl AzideIsocyanateCarbamate
LossenHydroxamic AcidIsocyanateCarbamate

Photo-Induced Chemical Transformations and Degradation Mechanisms

The interaction of ultraviolet light with carbamates can induce a variety of chemical transformations and degradation pathways. dntb.gov.ua The specific mechanism depends on the structure of the carbamate and the reaction conditions.

For non-aromatic carbamates, photochemical reactions often involve the cleavage of the bonds adjacent to the carbonyl group. Irradiation can lead to the homolytic cleavage of the ester C-O bond, generating an alkoxy radical and a carbamoyl (B1232498) radical. These radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or intramolecular rearrangements. Studies on α-keto carbamates have shown that irradiation can lead to near-quantitative photocleavage to generate a free amine. acs.org

The photodegradation of carbamate pesticides has been extensively studied. researchgate.netresearchgate.net These processes can be initiated by direct absorption of light or be sensitized by other molecules present in the environment, such as natural organic matter. csbsju.edu The degradation often involves the formation of radical intermediates, leading to the cleavage of ester, amide, or other bonds within the molecule. For instance, theoretical studies on p-pyridinyl oxime carbamates suggest that photodegradation can proceed via cleavage of the N-O bond of the oxime and the C-O bond of the carbamate. beilstein-journals.org

Role of Catalysis in Modulating Reactivity

The reactivity of this compound is significantly influenced by the presence of catalysts, which can direct reaction pathways, enhance reaction rates, and enable the formation of specific products that would otherwise be difficult to obtain. Catalytic systems play a crucial role in activating the molecule at different sites, primarily at the chloro- and carbamate functionalities, facilitating a range of transformations. This section explores the key catalytic strategies employed to modulate the reactivity of this compound and its close structural analogs, including phase transfer catalysis and metal-catalyzed cross-coupling reactions, with a focus on their application in the synthesis of valuable chemical entities.

Phase Transfer Catalysis in Nucleophilic Substitution

Phase transfer catalysis (PTC) has emerged as a powerful tool for enhancing the efficiency of nucleophilic substitution reactions involving chloroethoxy derivatives. smolecule.com This technique is particularly valuable when the nucleophile and the substrate have limited mutual solubility, a common scenario in organic synthesis. In the context of compounds structurally similar to this compound, PTC facilitates the transfer of an anionic nucleophile from an aqueous or solid phase to an organic phase where the reaction occurs.

Research has demonstrated the utility of PTC in the N-alkylation of imides and other heterocyclic systems using alkylating agents containing the 2-chloroethoxy moiety. For instance, the reaction of various imides with chloroethoxy-containing compounds proceeds efficiently in the presence of a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) under solvent-free or minimal solvent conditions. researchgate.net These catalysts, often quaternary ammonium (B1175870) salts or crown ethers, form a lipophilic ion pair with the nucleophile, which can then readily react in the organic phase. The use of PTC has been shown to be effective in the synthesis of complex molecules, including precursors for pharmaceuticals and functional materials. For example, dicationic phase-transfer catalysts have been synthesized and shown to be effective in the alkylation of glycine (B1666218) derivatives, highlighting the potential for creating tailored catalytic systems for specific transformations. sci-hub.st

The table below summarizes representative examples of phase transfer-catalyzed reactions involving chloroethoxy compounds with various nucleophiles, illustrating the reaction conditions and outcomes.

NucleophileChloroethoxy CompoundCatalystBaseSolventProductYield (%)Reference
5-Nitrobenzimidazol-2-one1-(2-Chloroethoxy)-2-chloroethaneTetrabutylammonium bromide (TBAB)K₂CO₃DMF1,3-Disubstituted 5-nitro-benzimidazol-2-one and macrocycleNot specified ethz.ch
ImidesAlkyl halidesTetrabutylammonium bromide (TBAB)K₂CO₃Solvent-freeN-Alkylated imidesNot specified researchgate.net
Propargyl-4,6-O-benzylidene-β-D-glucopyranosidebis(2-Chloroethyl) etherTetrabutylammonium hydrogensulfate50% aq. NaOHDichloromethane/WaterPropargyl-4,6-O-benzylidene-2,3-bis-O-[(2-chloroethoxy)ethyl]-β-D-glucopyranoside28 mdpi.com

Catalytic Synthesis of Morpholin-3-ones and Related Heterocycles

A significant application of the reactivity of the 2-chloroethoxy group, modulated by catalysis, is in the synthesis of heterocyclic compounds, particularly morpholin-3-ones. These structures are of interest in medicinal chemistry. The general strategy involves the reaction of a precursor containing the 2-chloroethoxyacetyl moiety with an aniline (B41778) derivative, followed by a base-catalyzed intramolecular cyclization.

For instance, the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant drug rivaroxaban, often proceeds through the cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. google.comquickcompany.in This intramolecular nucleophilic substitution is typically catalyzed by a base, such as potassium carbonate, which deprotonates the amide nitrogen, facilitating the attack on the carbon bearing the chlorine atom. While not always requiring a classic catalyst, the base plays a catalytic role in promoting the ring-closure. Some processes also describe the use of a catalyst in conjunction with the base to improve efficiency. quickcompany.in

Furthermore, research into the synthesis of glycopyranosylidene-spiro-morpholinones has shown that 2-chloroethyl glycosides can be cyclized to the corresponding spiro-morpholinones using potassium carbonate as the base. unideb.hu This highlights a broader applicability of base-catalyzed cyclization for this class of compounds.

The following table presents data on the catalytic synthesis of morpholin-3-ones from precursors containing the 2-chloroethoxyacetyl group.

PrecursorCatalyst/BaseSolventProductYield (%)Reference
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamidePotassium carbonateAcetonitrile4-(4-Nitrophenyl)morpholin-3-oneNot specified semanticscholar.org
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamideBase and CatalystNot specified4-(4-Nitrophenyl)morpholin-3-oneNot specified quickcompany.in
2-Chloroethyl (glyculosyl)onamidesK₂CO₃Not specifiedSpiro-morpholinonesNot specified unideb.hu

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct palladium-catalyzed reactions involving this compound are not extensively documented, studies on related systems provide strong evidence for its potential in such transformations.

A notable example is the palladium-catalyzed chloroethoxylation of aryl and heteroaryl chlorides. scispace.com In this process, a palladium catalyst, in conjunction with specific phosphine (B1218219) ligands, facilitates the coupling of an aryl chloride with a novel sodium tetrakis-(2-chloroethoxy)-borate salt. This method allows for the efficient formation of a C-O bond, yielding 2-chloroethoxy arenes. The reaction is significant as it demonstrates the catalytic activation of a C-Cl bond in a chloroethoxy moiety for cross-coupling, a pathway that could potentially be applied to this compound for the synthesis of novel carbamate derivatives.

The table below details the conditions for the palladium-catalyzed chloroethoxylation of p-chloroacetophenone, showcasing the influence of different phosphine ligands on the reaction outcome.

Aryl HalideBorate (B1201080) ReagentCatalystLigandSolventProductYield (%)Reference
p-ChloroacetophenoneSodium tetrakis-(2-chloroethoxy)-boratePd₂(dba)₃RuPhost-Amyl alcohol4-(2-Chloroethoxy)acetophenone95 scispace.com
p-ChloroacetophenoneSodium tetrakis-(2-chloroethoxy)-boratePd₂(dba)₃SPhost-Amyl alcohol4-(2-Chloroethoxy)acetophenone92 scispace.com
p-ChloroacetophenoneSodium tetrakis-(2-chloroethoxy)-boratePd₂(dba)₃XPhost-Amyl alcohol4-(2-Chloroethoxy)acetophenone88 scispace.com

The exploration of catalysis in modulating the reactivity of this compound and its analogs continues to be an active area of research, with the potential to unlock novel synthetic routes to a wide array of functional molecules.

Derivatization and Structural Modification of Ethyl 2 Chloroethoxy Carbamate

Synthesis of Novel Ethyl (2-chloroethoxy)carbamate Derivatives

The generation of novel derivatives from the parent compound can be systematically approached by targeting its primary functional groups. These strategies include reactions at the nitrogen atom, transformations of the ester group, and substitutions at the terminal halogen.

The nitrogen atom of the carbamate (B1207046) group can undergo substitution reactions to yield N-alkylated and N-acylated products. While the carbamate N-H is less nucleophilic than that of a typical amine, it can be deprotonated using a suitable base to form a nucleophile that readily reacts with various electrophiles.

N-alkylation can be achieved by treating the carbamate with an alkyl halide in the presence of a base. Similarly, N-acylation can be performed using acyl chlorides or anhydrides. These reactions introduce new substituents onto the nitrogen atom, fundamentally altering the steric and electronic properties of the molecule. The general approach for these transformations is a cornerstone of amine and carbamate chemistry. nih.gov

Table 1: Potential N-Alkylation and N-Acylation Reactions This table is interactive. Click on the headers to sort.

Reagent Class Specific Reagent Resulting N-Substituent Product Class
Alkyl Halide Methyl Iodide -CH₃ N-Methyl Carbamate
Alkyl Halide Benzyl Bromide -CH₂Ph N-Benzyl Carbamate
Acyl Chloride Acetyl Chloride -C(O)CH₃ N-Acetyl Carbamate
Acyl Chloride Benzoyl Chloride -C(O)Ph N-Benzoyl Carbamate

The ethyl ester portion of the molecule provides another site for structural modification. The primary methods for altering this group are transesterification and hydrolysis followed by re-esterification or amidation.

Transesterification involves reacting the ethyl carbamate with a different alcohol, typically in the presence of an acid or base catalyst, to exchange the ethyl group for a new alkyl or aryl group. Studies on other ethyl carbamate-containing compounds have shown that replacing the ethyl group with other moieties, such as methyl or more bulky aliphatic groups, can significantly impact the compound's properties. nih.gov This approach allows for the synthesis of a library of carbamate esters with varying chain lengths and functionalities.

Table 2: Transesterification Examples for the Ethyl Ester Moiety This table is interactive. Click on the headers to sort.

Reactant Alcohol Catalyst Resulting Ester Group
Methanol Acid or Base Methyl
Propanol Acid or Base Propyl
Isopropanol Acid or Base Isopropyl

The terminal chlorine atom on the ethoxy side chain is a key site for functionalization. As a good leaving group, it is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Halogen exchange reactions, such as the Finkelstein reaction using an iodide salt, can replace the chlorine with another halogen. More broadly, the chlorine can be displaced by various nucleophiles to introduce nitrogen, oxygen, or sulfur-containing functionalities. This versatility allows for the creation of derivatives with significantly different chemical properties and potential for further reactions.

Table 3: Nucleophilic Substitution Reactions at the Chloroethoxy Moiety This table is interactive. Click on the headers to sort.

Nucleophile Reagent Example Introduced Functional Group Product Type
Azide (B81097) Sodium Azide (NaN₃) Azido (B1232118) (-N₃) Azido-ethoxy carbamate
Cyanide Sodium Cyanide (NaCN) Cyano (-CN) Cyano-ethoxy carbamate
Hydroxide Sodium Hydroxide (NaOH) Hydroxyl (-OH) Hydroxy-ethoxy carbamate
Thiolate Sodium Thiophenoxide (NaSPh) Thioether (-SPh) Phenylthio-ethoxy carbamate

Functional Group Interconversions of the Chloroethoxy Moiety

Following the initial substitution of the chlorine atom, the newly introduced functional groups can undergo further transformations, or interconversions, to create more complex derivatives. This two-step approach significantly expands the synthetic possibilities.

For example, an azido derivative, formed by reacting the parent compound with sodium azide, can be subsequently reduced to a primary amine. This amine can then be subjected to a host of well-established reactions, such as acylation or reductive amination. Similarly, a cyano derivative can be hydrolyzed to a carboxylic acid or reduced to an amine. The initial substitution product containing a hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or used in etherification reactions.

Design and Synthesis of Polyether-Containing Carbamate Structures

The reactive chloroethoxy moiety of this compound can serve as a building block for the synthesis of larger, polymer-like structures, particularly those containing polyether chains. The presence of a carbamate group within such structures can influence their physical and chemical properties. researchgate.net

One synthetic strategy involves converting the terminal chloro group to a hydroxyl group, as described previously. This resulting alcohol-functionalized carbamate can then act as an initiator for the ring-opening polymerization of cyclic ethers, such as propylene (B89431) oxide or ethylene (B1197577) oxide. This process, often facilitated by catalysts like double metal cyanide (DMC) complexes, can generate well-defined polyether chains appended to the carbamate core. nih.gov This methodology allows for the creation of complex architectures combining the carbamate functional group with the flexible and often biocompatible polyether backbone. nih.gov

Spectroscopic Characterization and Computational Chemistry of Ethyl 2 Chloroethoxy Carbamate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise atomic arrangement and functional groups within a molecule. For Ethyl (2-chloroethoxy)carbamate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography would be employed for a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

Based on analogous compounds, the expected ¹H NMR spectrum would show distinct signals for each type of proton. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The two methylene groups of the 2-chloroethoxy moiety (OCH₂CH₂Cl) would likely appear as two distinct triplets. The NH proton of the carbamate (B1207046) group would typically appear as a broad singlet.

The ¹³C NMR spectrum would complement this by showing a unique signal for each of the five carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., C=O of the carbamate, carbons adjacent to oxygen or chlorine). Two-dimensional NMR techniques, such as COSY and HSQC, would be used to confirm the connectivity between protons and carbons, solidifying the structural assignment nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on data from analogous structures. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Et -CH₃~1.2~14
Et -CH₂~4.1~61
-NH-Variable (broad singlet)-
-O-CH₂ -CH₂Cl~4.3~68
-OCH₂-CH₂ Cl~3.7~42
-C(=O)--~156

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would confirm the presence of the carbamate and chloroalkane functionalities. A strong absorption band around 1700-1725 cm⁻¹ would be indicative of the carbonyl (C=O) group of the carbamate. The N-H stretching vibration would be observed in the region of 3200-3400 cm⁻¹. The C-O and C-N stretching vibrations would appear in the fingerprint region (1000-1300 cm⁻¹), while the C-Cl stretch would be found at lower frequencies, typically between 600-800 cm⁻¹ nih.govmdpi.comorgsyn.org.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected, along with isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns would likely involve the loss of the ethyl group, the chloroethoxy group, or other small neutral molecules, providing further structural confirmation nih.govnih.govdtic.mil. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula mdpi.comrsc.org.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a compound in its solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, analysis of related structures reveals common features. For example, the crystal packing of similar molecules often involves hydrogen bonding, particularly involving the N-H group of the carbamate, and other van der Waals interactions iucr.orgresearchgate.netnih.gov. If a suitable crystal could be grown, this technique would offer an unambiguous depiction of its molecular geometry.

Quantum Chemical and Computational Studies

Computational chemistry offers a theoretical lens to explore the electronic properties and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to optimize its molecular geometry in the gas phase iucr.orgresearchgate.netnih.gov. These calculations can predict bond lengths and angles, which can then be compared with experimental data if available. Furthermore, DFT can be used to calculate vibrational frequencies, which aids in the assignment of experimental IR spectra omu.edu.tr.

HOMO-LUMO Energy Gap Analysis and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity omu.edu.tr.

For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the oxygen and nitrogen atoms of the carbamate group. The LUMO is likely to be distributed over the electrophilic centers, including the carbonyl carbon and the carbon atom bonded to chlorine. DFT calculations would provide the energies of these orbitals and visualize their spatial distribution, offering insights into the molecule's potential reaction sites and its electronic absorption properties researchgate.netnih.govomu.edu.trtu-clausthal.de.

Reaction Mechanism Modeling and Transition State Characterization

The study of reaction mechanisms at a molecular level is crucial for understanding and predicting the chemical behavior of a compound like this compound. Computational modeling allows for the exploration of potential reaction pathways and the characterization of high-energy transition states, which are fleeting and often impossible to observe experimentally.

Research into the reaction mechanisms of similar compounds, such as in the design of enzyme inhibitors, often involves modeling the transition state of the reaction. For instance, in the study of inhibitors for human betaine-homocysteine S-methyltransferase, analogues are designed to mimic the hypothetical transition state of the substrates during the enzymatic reaction. nih.gov This approach involves identifying the key structural features of the transition state and incorporating them into a more stable molecule.

For a compound like this compound, potential reactions for mechanistic study could include nucleophilic substitution at the chloro-substituted carbon, or hydrolysis of the carbamate linkage. A computational investigation would typically involve the following steps:

Mapping the Potential Energy Surface: Quantum mechanical calculations, often using Density Functional Theory (DFT), are employed to map the potential energy surface of the reaction. This involves calculating the energy of the system as the reactants approach and transform into products.

Locating Stationary Points: The algorithm searches for stationary points on the potential energy surface, which correspond to reactants, products, intermediates, and transition states.

Transition State Search: Sophisticated algorithms are used to locate the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface.

Frequency Analysis: A frequency calculation is performed to characterize the stationary points. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state connects the correct reactants and products.

The following table illustrates the type of data that would be generated from a computational study on a hypothetical reaction of this compound, such as its hydrolysis.

Parameter Reactant Complex Transition State Product Complex
Relative Energy (kcal/mol) 0.00+25.3-15.8
Key Interatomic Distance (Å) C-Cl: 1.81C-Cl: 2.15, C-OH₂: 2.20C-OH₂: 1.45
Imaginary Frequency (cm⁻¹) None-350.4None

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. This synergy between theoretical and experimental spectroscopy is invaluable for structural elucidation and characterization. For this compound, computational methods can predict various spectroscopic data, including vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

Studies on related compounds demonstrate the utility of this approach. For example, in the characterization of aliphatic tricationic surfactants derived from 2-(2-chloroethoxy)ethanol (B196239), Fourier Transform Infrared (FTIR) and ¹H NMR spectroscopy were used to confirm the structure of the synthesized compounds. acs.org Similarly, DFT calculations have been successfully used to compare optimized molecular structures with experimentally determined structures from X-ray crystallography for complex molecules containing a chloroethoxy group. researchgate.net

The typical workflow for the prediction and validation of spectroscopic parameters is as follows:

Geometry Optimization: The first step is to obtain the lowest energy conformation of the molecule using computational methods like DFT with an appropriate basis set (e.g., B3LYP/6-311G(d,p)).

Frequency Calculations: Once the geometry is optimized, frequency calculations are performed to predict the infrared spectrum. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

NMR Chemical Shift Calculations: The optimized geometry is then used to calculate NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS).

The predicted spectra can then be compared with experimentally obtained spectra to confirm the structure of this compound.

The following tables provide an example of how predicted spectroscopic data would be compared with experimental data.

Table of Predicted vs. Experimental Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(N-H)34503435N-H stretch
ν(C=O)17351720Carbonyl stretch
ν(C-O)12501240C-O stretch
ν(C-Cl)750745C-Cl stretch

This table presents hypothetical data for illustrative purposes.

Table of Predicted vs. Experimental ¹H NMR Chemical Shifts

Proton Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
CH₃ (ethyl)1.251.22
CH₂ (ethyl)4.154.12
O-CH₂ (chloroethoxy)3.803.78
Cl-CH₂ (chloroethoxy)3.653.62
N-H5.505.45

This table presents hypothetical data for illustrative purposes.

Research Applications of Ethyl 2 Chloroethoxy Carbamate in Specialized Chemical Syntheses

Applications as a Building Block in Complex Organic Molecule Synthesis

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. While direct synthesis examples using Ethyl (2-chloroethoxy)carbamate are not extensively documented, the reactivity of its core structure is demonstrated by analogous compounds. For instance, the chloroethoxy group is a key functional handle for building heterocyclic systems. This is exemplified in the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids and 4,5,6,7-tetrahydroindole-3-carboxylic acid derivatives, where alkyl halide fragments are used for the quaternization of heterocycles. rscf.ru

The chloroethoxy moiety can be readily introduced into various scaffolds and then modified. rscf.ru For example, compounds containing a 2-chloroethoxy chain can undergo nucleophilic substitution with amines to create functionalized agents with potential biological activity. A related synthetic strategy involves the reaction of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with reagents like methyl 2-(2-chloroethoxy)acetate to produce piperazine (B1678402) derivatives, which are central intermediates in the synthesis of the antihistamine Cetirizine. researchgate.netresearchgate.net This highlights the utility of the chloroethoxy group in constructing complex, multi-ring systems.

Construction of Polymeric Scaffolds and Advanced Materials

In the field of material science, molecules like this compound serve as valuable building blocks for creating polymers with tailored properties. smolecule.com The chloro group provides a reactive site for polymerization or for grafting onto other polymer backbones. Although specific polymers derived directly from this compound are not widely detailed, the application of structurally similar compounds is well-established.

For example, tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate is recognized as a building block in polymer chemistry for creating specialized materials. smolecule.combldpharm.com The general strategy involves leveraging the reactive chloro group for nucleophilic substitution reactions to form the polymer chain. This approach is seen in the use of related intermediates for producing materials like polymers for biomaterial and therapeutic applications. smolecule.com

Utilization in Protecting Group Chemistry

Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. organic-chemistry.orguchicago.edu The derivative of this compound, specifically the 1-(2-chloroethoxy)ethyl (Cee) group, has been explored as an acid-labile protecting group for the 2'-hydroxyl function in ribonucleosides during RNA synthesis. nih.govresearchgate.netscribd.com

The Cee group is introduced to protect the hydroxyl group and is later removed under specific acidic conditions. researchgate.net In a comparative study of various 2'-hydroxyl protecting groups for RNA synthesis via the H-phosphonate method, the Cee group was evaluated alongside others. nih.gov However, the study found that acetal (B89532) derivatives like Cee were less successful than other groups, such as t-butyldimethylsilyl (t-BDMSi), due to the unintended cleavage of the internucleotidic H-phosphonate linkages during the removal of the 5'-O-protection. nih.gov

Protecting GroupAbbreviationFunctional Group ProtectedDeprotection Conditions
1-(2-Chloroethoxy)ethylCee2'-Hydroxyl (in ribonucleosides)Acidic conditions

Role in the Synthesis of Agrochemical Intermediates

Carbamates are a well-known class of compounds with widespread use in agriculture as insecticides, herbicides, and fungicides. ontosight.aigoogle.com this compound and its derivatives serve as intermediates in the production of these agrochemicals. smolecule.comontosight.ai The biological activity of these molecules can often be traced back to the carbamate (B1207046) functional group.

The presence of the 2-chloroethoxy moiety is noted in the structure of certain herbicides, such as the sulfonylurea herbicide triasulfuron, which is chemically named 2-(2-chloroethoxy)-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide. google.com While this is a complex molecule, its synthesis relies on intermediates that contain the chloroethoxy functional group. The general utility of compounds like tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate in the development of pesticides and herbicides further underscores the importance of this chemical class in agrochemical research. smolecule.com These compounds can be used as part of a larger formulation, acting as surfactants or adjuvants to improve the effectiveness of the primary active ingredient. google.comeuropa.eu

Contribution to Specialty Chemical Production

Beyond the specific applications mentioned above, this compound and its close relatives are important intermediates in the broader specialty and fine chemical industry. ontosight.aigeorganics.sk A prominent example is the role of chloroethoxy-containing compounds in the synthesis of pharmaceuticals. mallakindia.com

Future Research Directions and Emerging Areas

Development of Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is influencing the synthesis of carbamates. A primary focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. Research into the synthesis of related compounds has demonstrated the feasibility of using water as a solvent, a significant step towards a greener process. For instance, the synthesis of 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f] smolecule.comsemanticscholar.orgthiazepine, a complex pharmaceutical, has been successfully achieved in water using 2-(2-chloroethoxy)ethanol (B196239), a related precursor. researchgate.netgoogle.com This approach not only minimizes the use of volatile organic compounds but can also enhance reaction rates and simplify product isolation. google.com

Furthermore, the development of novel catalytic systems is a promising avenue. Ionic liquids, particularly imidazolium-based dicationic ionic liquids, have been identified as effective and sustainable catalysts for carbamate (B1207046) synthesis. smolecule.com These catalysts offer advantages such as high efficiency, reusability, and low volatility. Future research on Ethyl (2-chloroethoxy)carbamate will likely focus on adapting these aqueous and ionic liquid-based methodologies to develop scalable and sustainable manufacturing processes.

Table 1: Comparison of Solvents for Related Syntheses

Solvent SystemKey AdvantagesRelevant FindingsCitations
WaterEnvironmentally friendly, enhanced reaction rates, high conversion.Achieved 99.9% conversion in the synthesis of a pharmaceutical intermediate. researchgate.netgoogle.com
Ionic LiquidsReusable, high catalytic activity, low volatility.Imidazolium-based ionic liquids show superior performance in carbamate synthesis. smolecule.com
Organic Solvents (e.g., DMF)Traditional method, well-understood reaction kinetics.Often requires longer reaction times and presents environmental concerns. researchgate.net

Exploration of Novel Reactivity Patterns

The reactivity of this compound is primarily centered around the electrophilic carbon attached to the chlorine atom and the nucleophilic nature of the carbamate group. This dual reactivity makes it a versatile building block. Analogous compounds, such as N-[2-(2-Chloroethoxy)ethyl]acetamide, have been instrumental as key synthons in the creation of complex macrocycles like polyaza-crowns. researchgate.net In these syntheses, the chloroethoxy group readily reacts with primary and secondary amines to form larger, functionalized structures. researchgate.net

Future investigations will likely delve into expanding the scope of its reactions. This includes exploring palladium-catalyzed cross-coupling reactions to introduce the chloroethoxy moiety onto various aromatic systems, a technique that has shown good functional group tolerance with similar substrates. researchgate.net Additionally, reactions that modify the carbamate portion could unlock new synthetic pathways. The Vilsmeier-Haack reaction, which has been used to create pyrazole (B372694) derivatives from related chloroethoxy compounds, exemplifies how established name reactions can be applied to generate novel heterocyclic structures. mdpi.com A deeper understanding of its reactivity will enable the design of more intricate molecules for various applications.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry is becoming an indispensable tool for predicting the properties and functions of molecules, thereby accelerating the discovery process. For a compound like this compound, advanced computational modeling can provide profound insights into its structure-function relationships. daneshyari.com Techniques such as molecular docking and molecular dynamics simulations can be employed to predict how the molecule might interact with biological targets, such as enzymes or receptors. researchgate.net This is particularly relevant for designing new pharmaceuticals or agrochemicals by identifying potential binding affinities and modes of action before committing to expensive and time-consuming laboratory synthesis. researchgate.netnih.gov

Moreover, computational tools like EPI Suite™ and ADMET Predictor are crucial for evaluating the physicochemical properties, environmental fate, and potential toxicity of chemicals. epa.goveuropa.eu By calculating parameters like the octanol-water partition coefficient (logP), water solubility, and pKa, researchers can build a comprehensive profile of this compound. europa.eu This data is vital for risk assessment and for designing molecules with improved safety and efficacy profiles. Future research will increasingly rely on these in silico methods to guide the rational design of new derivatives with tailored properties. jscimedcentral.com

Table 2: Application of Computational Models in Chemical Research

Computational MethodApplicationPredicted PropertiesCitations
Molecular Docking/DynamicsDrug Discovery, ToxicologyBinding affinity, interaction with biological receptors. researchgate.net
QSAR (Quantitative Structure-Activity Relationship)Predictive ToxicologyBiological activity, toxicity based on chemical structure. daneshyari.com
EPI Suite™, ADMET PredictorPhysicochemical ProfilinglogP, water solubility, pKa, environmental fate. epa.goveuropa.eu

Integration into Supramolecular Chemistry

Supramolecular chemistry, which focuses on the design of complex assemblies held together by non-covalent bonds, represents a frontier for the application of versatile building blocks like this compound. The chloroethoxy group is a valuable synthon for constructing macrocyclic hosts such as crown ethers and cryptands, which are central to the field. semanticscholar.orgresearchgate.net

Research has demonstrated that N-[2-(2-chloroethoxy)ethyl]acetamide is a key intermediate in the synthesis of novel polyaza-crown compounds. researchgate.net These macrocycles are known for their ability to selectively bind cations and small molecules, acting as molecular receptors. Similarly, intermediates like [2-(2-chloroethoxy)-ethyl]sucrose have been used to create cryptands built upon a sugar scaffold, merging the structural features of natural products with the functional properties of synthetic hosts. semanticscholar.org

The future in this area involves using this compound to design and synthesize more sophisticated supramolecular systems. This could include the development of molecular sensors, where the binding of a guest molecule by a macrocycle derived from the carbamate induces a detectable signal. Another avenue is the creation of responsive materials that change their properties upon external stimuli, driven by the dynamic nature of the host-guest interactions within the supramolecular framework.

Q & A

Basic Research Questions

Q. What are the optimal extraction and cleanup methods for isolating Ethyl (2-chloroethoxy)carbamate from biological matrices?

  • Methodological Answer : Dichloromethane extraction is widely used for carbamate derivatives due to its efficiency in partitioning non-polar compounds. For biological samples (e.g., blood, tissue), alkaline hydrolysis may precede extraction to release bound residues . Cleanup steps like alumina columns or Chem-Elut cartridges reduce matrix interference, improving GC-MS detection sensitivity. Internal standards such as deuterated analogs (e.g., [13C,15N]-ethyl carbamate) enhance quantification accuracy .

Q. Which detection techniques offer the highest sensitivity for quantifying this compound?

  • Methodological Answer : GC-MS with electron ionization (EI) or positive chemical ionization (PCI) is preferred for carbamates, achieving limits of detection (LOD) as low as 0.5 µg/L. Columns like DB-WAX or Carbowax 20M improve resolution of polar derivatives. Fluorescence detection after derivatization (e.g., with 9-xanthydrol) is an alternative for HPLC-based workflows .

Q. How can method validation ensure reliability across diverse sample matrices (e.g., fermented foods, environmental samples)?

  • Methodological Answer : Validate methods using spike-recovery experiments (70–120% recovery) and matrix-matched calibration curves to account for suppression/enhancement effects. Cross-validate with orthogonal techniques (e.g., GC-MS vs. LC-MS/MS) and adhere to ISO/IEC 17025 guidelines for precision (RSD <15%) .

Advanced Research Questions

Q. How do structural modifications (e.g., 2-chloroethoxy group) alter the metabolic fate of this compound compared to ethyl carbamate?

  • Methodological Answer : The 2-chloroethoxy moiety may influence cytochrome P450 (CYP2E1) metabolism, potentially increasing electrophilic intermediate formation. Use human liver microsomes with NADPH cofactors to compare metabolic pathways. Monitor metabolites via LC-HRMS, focusing on chloroethyl adducts or epoxide intermediates, which may enhance genotoxicity .

Q. What experimental strategies resolve contradictions in genotoxicity data for this compound?

  • Methodological Answer : Address discrepancies by standardizing metabolic activation systems (e.g., S9 liver fractions) and cell models. For example, human lymphoblastoid cell lines (e.g., TK6) show lower false-positive rates than rodent cells. Combine assays: micronucleus tests (for clastogenicity) with Comet assays (for DNA damage) to capture multiple endpoints .

Q. Which in vitro models best predict the carcinogenic potential of this compound?

  • Methodological Answer : Primary human hepatocytes or 3D organoids replicate metabolic competence better than immortalized lines. Co-culture with fibroblasts mimics tissue-level interactions. Use CRISPR-edited CYP2E1-knockout models to isolate enzyme-specific effects. Benchmark dose (BMD) modeling of dose-response data improves risk extrapolation .

Methodological Considerations for Data Interpretation

  • Cross-Species Variability : Rodent models may overestimate human risk due to differences in esterase activity and CYP2E1 expression. Use humanized mouse models for in vivo validation .
  • Matrix Effects in Food Samples : this compound levels in fermented foods correlate with precursor abundance (e.g., urea, cyanate). Simulate storage conditions (temperature, pH) to study formation kinetics .
  • Mitigation Strategies : Enzymatic degradation (e.g., recombinant urethanases) or precursor scavengers (e.g., asparaginase) reduce carbamate formation. Optimize treatment timing during fermentation to avoid off-flavors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.